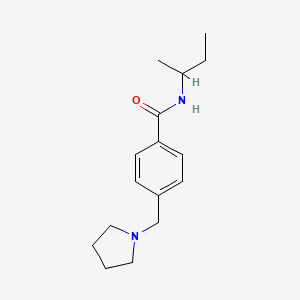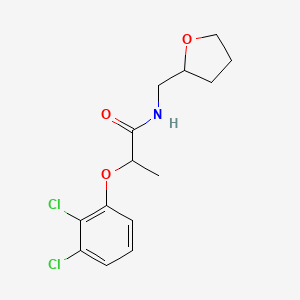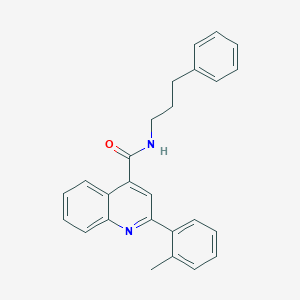![molecular formula C19H24N2O4S B4750857 N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4750857.png)
N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide
説明
N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide, also known as EPM-102 or BML-210, is a chemical compound that belongs to the family of sulfonamide-based drugs. It has recently gained attention in scientific research due to its potential therapeutic properties in various diseases, including cancer, inflammation, and neuropathic pain. In
作用機序
The mechanism of action of N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide involves the inhibition of several enzymes and signaling pathways that are involved in cancer growth, inflammation, and pain. N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer growth (7). It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that produces inflammatory mediators (8). Additionally, N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell survival (9).
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide has been shown to have several biochemical and physiological effects in animal models and cell culture studies. It has been found to reduce cancer cell proliferation and induce apoptosis in cancer cells (2, 3). It also reduces inflammation by inhibiting the production of inflammatory mediators (4, 5). Furthermore, N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide has been shown to reduce pain and improve nerve function in animal models of neuropathic pain (6).
実験室実験の利点と制限
One advantage of using N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide in lab experiments is its selective inhibition of HDACs, which makes it a promising candidate for cancer treatment (7). Additionally, N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide has been shown to have low toxicity in animal models, which is a desirable characteristic for a potential therapeutic agent (10). However, one limitation of using N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy (11).
将来の方向性
For research and development of N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide include exploring its therapeutic potential in other diseases and developing more soluble and bioavailable formulations.
科学的研究の応用
N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide has been extensively studied for its potential therapeutic properties in various diseases. In cancer research, N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and colon cancer cells (2). It has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the treatment of cancer (3).
In addition to cancer, N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide has also been studied for its anti-inflammatory properties. It has been shown to reduce inflammation in animal models of arthritis and colitis (4, 5). Furthermore, N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide has been found to have neuroprotective effects in animal models of neuropathic pain, which is a type of chronic pain caused by nerve damage (6).
特性
IUPAC Name |
N-(2-ethoxyphenyl)-2-(N-methylsulfonylanilino)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-4-17(21(26(3,23)24)15-11-7-6-8-12-15)19(22)20-16-13-9-10-14-18(16)25-5-2/h6-14,17H,4-5H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGIDRCUBSXNPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OCC)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-ethyl-N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B4750774.png)

![ethyl 4-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}-3-oxobutanoate](/img/structure/B4750782.png)
![ethyl 4,5-dimethyl-2-({[2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4750787.png)
![ethyl 3-oxo-3-{[3-(propionylamino)phenyl]amino}propanoate](/img/structure/B4750792.png)

![N-benzyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4750809.png)
![2-({1-cyclopropyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4750819.png)
![ethyl 4,5-dimethyl-2-{[3-(1-naphthyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4750826.png)

![methyl 4-[(4-sec-butylphenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4750852.png)

![N-{4-[N-(mesitylsulfonyl)ethanehydrazonoyl]phenyl}-2-methylbenzamide](/img/structure/B4750880.png)
